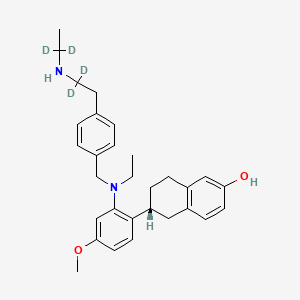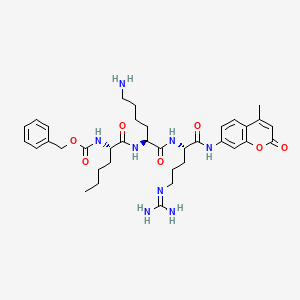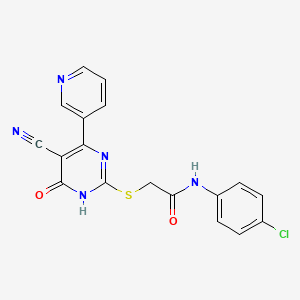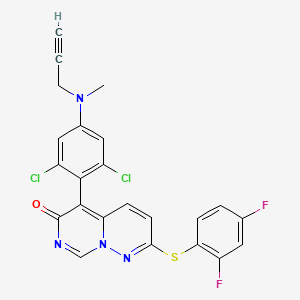
p38-|A MAPK-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p38-|A MAPK-IN-7 is a specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for transducing stress signals from the environment and plays a significant role in various cellular activities, including inflammation, cell differentiation, and apoptosis . The p38 MAPK pathway is involved in the response to stress stimuli such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p38-|A MAPK-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to increase efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
p38-|A MAPK-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s activity or selectivity .
Wissenschaftliche Forschungsanwendungen
p38-|A MAPK-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p38 MAPK pathway and its role in various chemical processes.
Biology: Employed in cell biology to investigate the effects of p38 MAPK inhibition on cellular functions such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with p38 MAPK dysregulation, such as inflammatory diseases, cancer, and neurodegenerative disorders
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the p38 MAPK pathway.
Wirkmechanismus
p38-|A MAPK-IN-7 exerts its effects by specifically inhibiting the p38 MAPK pathway. This pathway involves a cascade of phosphorylation events, starting with the activation of MAPK kinase kinases (MAP3Ks), which phosphorylate and activate MAPK kinases (MAP2Ks). These, in turn, phosphorylate and activate p38 MAPK. This compound binds to the active site of p38 MAPK, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling events, leading to reduced cellular responses to stress stimuli .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SB203580: Another p38 MAPK inhibitor with a similar mechanism of action but different chemical structure.
VX-702: A potent and selective p38 MAPK inhibitor used in clinical trials for inflammatory diseases.
BIRB 796: A highly selective p38 MAPK inhibitor with a unique binding mode
Uniqueness
p38-|A MAPK-IN-7 is unique due to its high selectivity and potency in inhibiting the p38 MAPK pathway. Its distinct chemical structure allows for specific interactions with the active site of p38 MAPK, making it a valuable tool for studying the pathway and developing targeted therapies .
Eigenschaften
Molekularformel |
C23H14Cl2F2N4OS |
|---|---|
Molekulargewicht |
503.3 g/mol |
IUPAC-Name |
5-[2,6-dichloro-4-[methyl(prop-2-ynyl)amino]phenyl]-2-(2,4-difluorophenyl)sulfanylpyrimido[1,6-b]pyridazin-6-one |
InChI |
InChI=1S/C23H14Cl2F2N4OS/c1-3-8-30(2)14-10-15(24)21(16(25)11-14)22-18-5-7-20(29-31(18)12-28-23(22)32)33-19-6-4-13(26)9-17(19)27/h1,4-7,9-12H,8H2,2H3 |
InChI-Schlüssel |
RTMSXKLHNSDNTA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC#C)C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


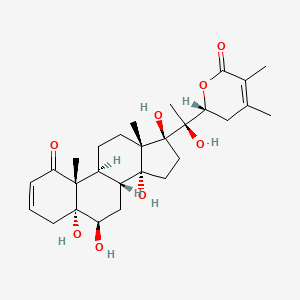


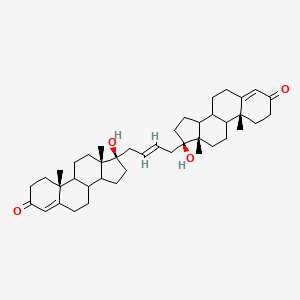
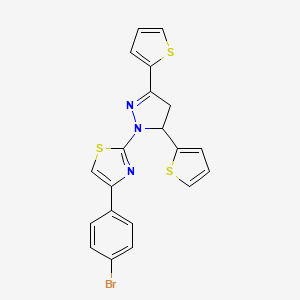


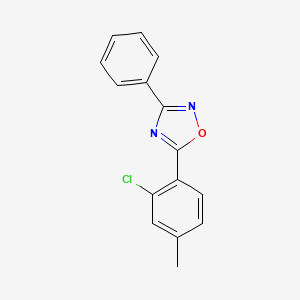
![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)

